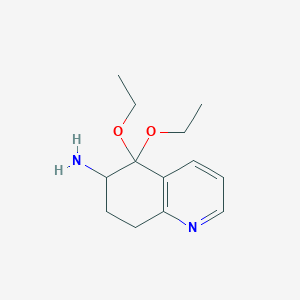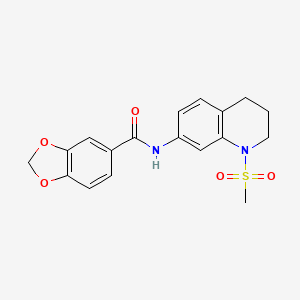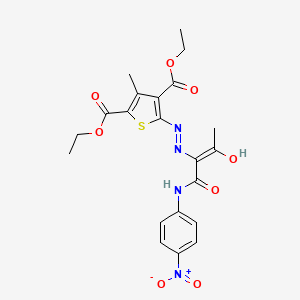
5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of “5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine” are not well-documented in the available resources. Its molecular formula is C13H20N2O2 and it has a molecular weight of 236.315.Applications De Recherche Scientifique
Chemical Synthesis and Diversity
5,5-Diethoxy-7,8-dihydro-6H-quinolin-6-amine, due to its unique structure, has potential applications in the field of chemical synthesis, offering pathways to diverse chemical libraries. A related compound, 5,6,7,8-tetrahydro-1H-imidazo[4,5-g]quinoxalin-6-ones, was synthesized through a solid-phase synthesis technique, highlighting the method's utility in generating compounds with three points of diversity, which could imply similar synthetic applicability for this compound in creating varied chemical entities for further biological evaluation or material science applications (Mazurov, 2000).
Biological Activity
Compounds structurally related to this compound have been explored for their biological activities. For instance, novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized for potential antimicrobial activity, demonstrating the broader class of quinolin-amine derivatives' potential in contributing to antimicrobial drug discovery (Holla et al., 2006). This suggests that this compound could also serve as a precursor or scaffold in the development of new antimicrobial agents.
Fluorescent Probes and Labeling
The structure of this compound indicates potential utility in the development of fluorescent probes. A closely related compound, 6-methoxy-4-quinolone, has been identified as a novel fluorophore displaying strong fluorescence in a wide pH range, suggesting that this compound could be explored for similar applications (Hirano et al., 2004). This makes it a promising candidate for developing new fluorescent labeling reagents or probes for biomedical analysis, given its potential for strong fluorescence and stability across a broad pH range.
Anticorrosive Agents
The chemical versatility of quinoline derivatives extends to applications in materials science, such as anticorrosion agents. While not directly studied, this compound's structural relatives, 8-hydroxyquinoline derivatives, have been investigated for their anticorrosion performance on mild steel in acidic media (Douche et al., 2020). This suggests the potential for exploring this compound as a novel anticorrosion agent, capitalizing on its structural properties to enhance metal protection in corrosive environments.
Orientations Futures
Propriétés
IUPAC Name |
5,5-diethoxy-7,8-dihydro-6H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-16-13(17-4-2)10-6-5-9-15-11(10)7-8-12(13)14/h5-6,9,12H,3-4,7-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFVBRPSJGGWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(C(CCC2=C1C=CC=N2)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B2587769.png)
![N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B2587771.png)

![2,4-difluoro-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide](/img/structure/B2587774.png)
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}azetidine](/img/structure/B2587777.png)
![N'-(1-phenylethyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2587780.png)
![2-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2587784.png)


![3-(4-Bromophenyl)-6-(5-ethylthieno[2,3-b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2587787.png)
![9-ethyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2587788.png)

![4-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]methyl}benzonitrile](/img/structure/B2587790.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2587792.png)
